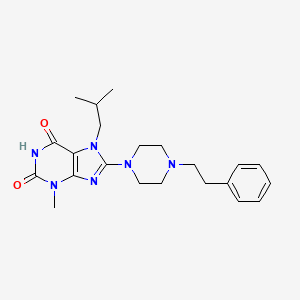

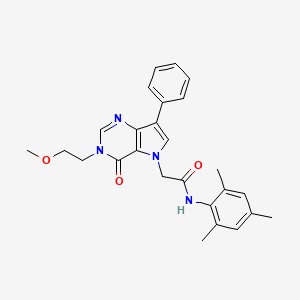

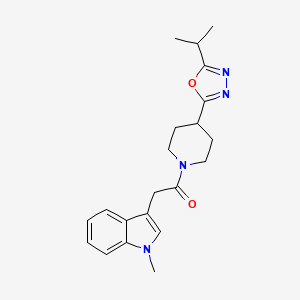

![molecular formula C14H8Cl3F3N4O2 B2999721 3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide CAS No. 338791-74-5](/img/structure/B2999721.png)

3-chloro-N'-{[(3,4-dichloroanilino)carbonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the sources I found .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the sources I found .Applications De Recherche Scientifique

Synthesis and Characterization

- Research on similar compounds, such as rhenium(I) tricarbonyl complexes containing diimine ligands like bipyrazine, has focused on their synthesis, characterization, and photophysical properties. These studies involve absorption in the visible and ultraviolet regions, structureless emission at room and low temperatures, and insights into electronic and vibrational properties via DFT and TDDFT calculations (R. Kirgan et al., 2007).

Reactivity and Coordination Chemistry

- Pyridine derivatives have been studied for their reactivity with various metal salts. For instance, pyridine-2,4,6-tricarboxylic acid shows different reactivity patterns with Zn(II) salts depending on the presence of pyridine, leading to the formation of coordination polymers and discrete metallomacrocycles (S. Ghosh et al., 2004).

Organic Synthesis

- Organic synthesis involving pyridine and its derivatives has been a key area of research. For instance, the reaction of acyl isocyanates with pyridine leads to the formation of N-(1-pyridinocarbonyl)trichloro(trifluoro)acetyl amidates, indicating the versatility of pyridine derivatives in organic synthesis (B. Arbuzov et al., 1977).

Photoluminescence Studies

- Pyridine-diimine compounds have been synthesized and characterized for their photoluminescent properties. Such studies are crucial for understanding the photophysical behavior of these compounds, which could have implications in materials science (M. Köse et al., 2015).

Biomimetic Electron Transfer

- Certain pyridine-based compounds have been studied for their biomimetic electron transfer properties, mimicking the behavior of chlorophyll in photosynthetic processes. These studies are significant for understanding and developing new materials for solar energy conversion (A. Lukas et al., 2002).

Catalysis and Organometallic Chemistry

- Chloro-ruthenium complexes with carbonyl and N-(aryl)pyridine-2-aldimines as ligands have been synthesized and characterized for their catalytic application in C–C cross-coupling reactions. These studies demonstrate the potential of pyridine derivatives in catalysis and organometallic chemistry (B. Dey et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-(3,4-dichlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3F3N4O2/c15-8-2-1-7(4-9(8)16)23-13(25)26-24-12(21)11-10(17)3-6(5-22-11)14(18,19)20/h1-5H,(H2,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNGCUKUBKRBTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)O/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

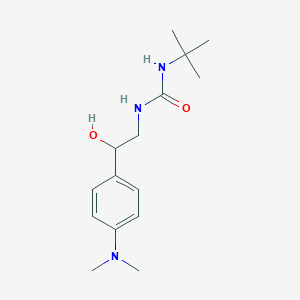

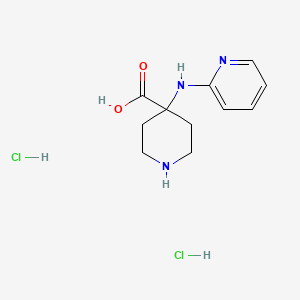

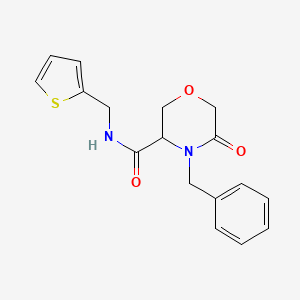

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2999643.png)

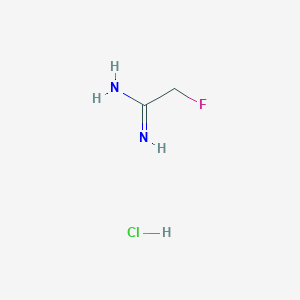

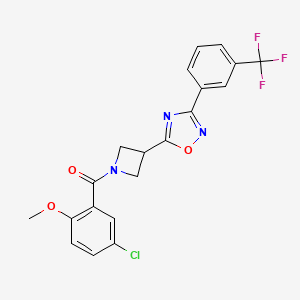

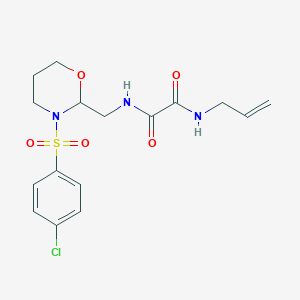

![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)

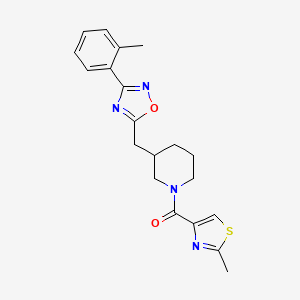

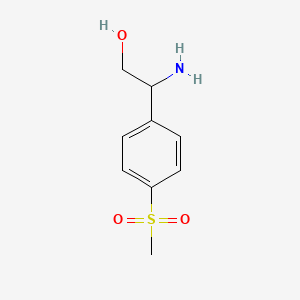

![2-[[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2999661.png)